4'-Chloro-5-fluoro-2-hydroxybenzophenone
CAS No.: 62433-26-5
Cat. No.: VC21075318
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62433-26-5 |
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Molecular Formula | C13H8ClFO2 |
Molecular Weight | 250.65 g/mol |
IUPAC Name | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone |
Standard InChI | InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H |
Standard InChI Key | AYBQWBCUAWOLCT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl |
Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl |
Introduction
Chemical Identity and Structure
4'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS Number 62433-26-5) is an organic compound with molecular formula C13H8ClFO2 and molecular weight 250.65 g/mol . It is also known by several synonyms including:
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(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone (IUPAC name)
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2-(4-chlorobenzoyl)-4-fluorophenol
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4-Chloro-5'-fluoro-2'-hydroxybenzophenone
The compound belongs to the benzophenone family, characterized by two phenyl rings connected by a carbonyl group. Its structure features key functional groups:
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A hydroxyl group (-OH) at the 2-position of one phenyl ring
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A fluorine atom at the 5-position of the hydroxylated phenyl ring
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A chlorine atom at the 4'-position of the non-hydroxylated phenyl ring
The European Community (EC) Number for this compound is 263-539-2, and it has been assigned the UNII identifier RAB636KJF9 .
Physical Properties
Table 1 provides a comprehensive overview of the physical and chemical properties of 4'-Chloro-5-fluoro-2-hydroxybenzophenone.
The compound's low water solubility and moderate lipophilicity (as indicated by its LogKOW value) are important considerations for its applications in various formulations and its environmental behavior .
Synthesis Methods
Several synthesis routes have been documented for the preparation of 4'-Chloro-5-fluoro-2-hydroxybenzophenone and related derivatives. The most common method involves Fries rearrangement of p-fluorophenyl p-chlorobenzoate, which can be performed using different catalysts:
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Titanium tetrachloride method: Reaction at 150°C for 18 hours, yielding approximately 81% of the product .
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Aluminum chloride method: This offers two options:
For related benzophenone derivatives, additional synthesis methods have been documented:
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Acylation reaction: For synthesis of 4-fluoro-4'-hydroxybenzophenone, 4-hydroxybenzoic acid is reacted with fluorobenzene in anhydrous hydrogen fluoride in the presence of catalysts .
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Thionyl chloride method: Treatment of 4-hydroxybenzoic acid and fluorobenzene with thionyl chloride followed by aluminum chloride has demonstrated high yields of up to 94% for similar benzophenone derivatives .
The selection of synthesis route typically depends on the desired purity, yield efficiency, and available equipment and reagents.
Applications and Uses
4'-Chloro-5-fluoro-2-hydroxybenzophenone has found applications across multiple industries due to its specific chemical properties:
Pharmaceutical Applications
The compound serves as a metabolite of Progabide, which is a gamma-aminobutyric acid (GABA) antagonist with antiepileptic activity . This connection to neurological pharmaceuticals makes it valuable in research settings. Additionally, it functions as a reagent in the synthesis of novel dihydrobenzofuranols, which have demonstrated antibacterial activity comparable to established antibiotics such as bacitracin, ciprofloxacin, and gentamicin .
UV Protection Applications
One of the most significant applications is in UV protection formulations. The compound acts as an effective UV filter in cosmetics and sunscreens, protecting skin from harmful UV radiation while maintaining product stability . The hydroxyl and carbonyl groups in its structure facilitate UV absorption, making it valuable for photoprotection applications.
Polymer Industry Applications
In the polymer industry, 4'-Chloro-5-fluoro-2-hydroxybenzophenone serves as a photostabilizer, enhancing the durability and longevity of plastic products exposed to sunlight . This application exploits the compound's ability to absorb harmful UV radiation that would otherwise degrade polymer chains.
Analytical Chemistry
The compound is employed as a reagent in analytical methods, helping researchers detect and quantify specific compounds in complex mixtures . Its unique structure and reactivity profile make it useful for certain analytical procedures.
Material Science Applications
In material science, 4'-Chloro-5-fluoro-2-hydroxybenzophenone is utilized in the formulation of coatings and paints, providing enhanced resistance to degradation and improving the aesthetic quality of surfaces . Its UV absorption properties help extend the lifetime of coatings by preventing photodegradation.
Environmental Impact
Environmental data for 4'-Chloro-5-fluoro-2-hydroxybenzophenone provides insights into its potential environmental behavior:
Environmental Persistence
The compound shows HIGH persistence in both water/soil and air environments . This suggests that it degrades slowly in natural environments and may remain present for extended periods after release.
Soil Mobility
The compound demonstrates LOW mobility in soil with a KOC value of 4673 . This suggests it tends to bind to soil particles rather than leach into groundwater.
Incompatible Materials
Safety data indicates that the compound is incompatible with oxidizing agents, potentially leading to hazardous reactions .
Hazardous Decomposition Products
Under thermal decomposition or combustion conditions, the compound may produce:
These decomposition products present significant toxicity concerns in fire scenarios.
Market and Industry Analysis
As of April 2025, the market for 4'-Chloro-5-fluoro-2-hydroxybenzophenone continues to develop across various regions:
Market Research
The latest market research report (2025) presents comprehensive data on 4'-Chloro-5-fluoro-2-hydroxybenzophenone markets globally and regionally, covering Europe, Asia, North America, and other regions . This report covers:
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Market conditions and estimations
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Market forecasts
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Chemical product ranges and application areas
Related Research and Future Directions
While specific research on 4'-Chloro-5-fluoro-2-hydroxybenzophenone is somewhat limited, studies on related benzophenone derivatives provide insights into potential research directions:
Optical and Electronic Properties
Studies on the related compound 4-fluoro-4-hydroxybenzophenone have investigated structural, opto-electronic, vibrational, and nonlinear properties at the electronic structure level using first principles calculation . This research demonstrated that the compound possesses large hyperpolarizability values, suggesting potential applications in nonlinear optical devices .
Reaction as Synthetic Intermediate
Current research utilizes 4'-Chloro-5-fluoro-2-hydroxybenzophenone as a valuable intermediate in the synthesis of more complex molecules. For example, it serves as a reagent in the synthesis of novel dihydrobenzofuranols with antibacterial properties . This application in pharmaceutical intermediate synthesis represents an important area for future development.
Structure-Activity Relationship Studies
The compound's unique substitution pattern offers opportunities for structure-activity relationship studies, particularly in understanding how the position and nature of halogen substitutions affect properties such as UV absorption efficiency, stability, and biological activity.
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